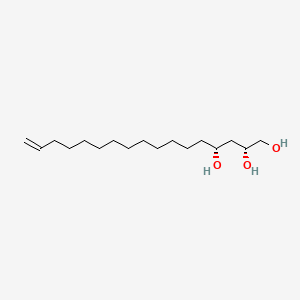
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid, commonly referred to as TBAMHMHA, is a small molecule that has recently been discovered to have a variety of potential applications in scientific research. TBAMHMHA is a derivative of hexanoic acid, which is an important fatty acid found in many foods and is an important component of the human diet. TBAMHMHA is a valuable tool for scientists due to its ability to modulate a number of different biochemical and physiological processes, as well as its ability to be used in a variety of laboratory experiments.
Scientific Research Applications
Hydroxycarboxylic Acids in Scientific Research
Hydroxycarboxylic acids, such as hydroxycinnamic acids (HCAs), have been extensively studied for their antioxidant properties. These compounds exhibit significant biological activities, potentially applicable to managing oxidative stress-related diseases. The structure-activity relationships (SARs) of HCAs suggest that specific structural modifications can enhance their antioxidant activity, which could be relevant to the scientific applications of "(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid" (Razzaghi-Asl et al., 2013).
Biodegradation and Environmental Impact
The biodegradation and environmental fate of compounds similar to "this compound" are also of interest in scientific research. Studies on related compounds, such as ethyl tert-butyl ether (ETBE), provide insights into the microbial degradation pathways and the impact of such compounds on soil and groundwater. Understanding the microbial interactions with these compounds can inform bioremediation strategies and environmental risk assessments (Thornton et al., 2020).
Potential Therapeutic Applications
The structural features of "this compound" might lend this compound to therapeutic applications, particularly in the synthesis of bioactive molecules. Lactic acid, a well-known hydroxycarboxylic acid, serves as a precursor for various chemicals with potential applications in medicine and pharmacology. By analogy, the compound could have similar utility in synthesizing biologically active derivatives with therapeutic potential (Gao et al., 2011).
Mechanism of Action
Target of Action
It is noted that this compound is a useful reagent or building block in the preparation of bestatin and its derivatives .
Mode of Action
It’s known that this compound is used as a building block in the synthesis of other compounds , which suggests that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Given its role as a building block in the synthesis of other compounds , it can be inferred that it may be involved in various biochemical pathways depending on the compounds it helps synthesize.
Pharmacokinetics
As a chemical compound used in synthesis, its bioavailability would depend on the specific conditions of the reaction it is involved in .
Result of Action
The molecular and cellular effects of N-Boc-(2S,3R)-2-hydroxy-3-amino-5-methylhexanoic acid’s action would depend on the specific compounds it helps synthesize. As a building block in chemical synthesis, its primary effect would be the formation of new compounds .
Action Environment
The action, efficacy, and stability of N-Boc-(2S,3R)-2-hydroxy-3-amino-5-methylhexanoic acid would be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. These factors can affect the rate and outcome of the chemical reactions it is involved in .
Properties
IUPAC Name |
(2S,3R)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZCWTDKDFJARG-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)










![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)

